

Q203 respiratory supercomplex CIII₂CIV₂ inhibition

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Compound Focus: Telacebec ditosylate

CAS No.: 1566517-83-6

Cat. No.: S540788

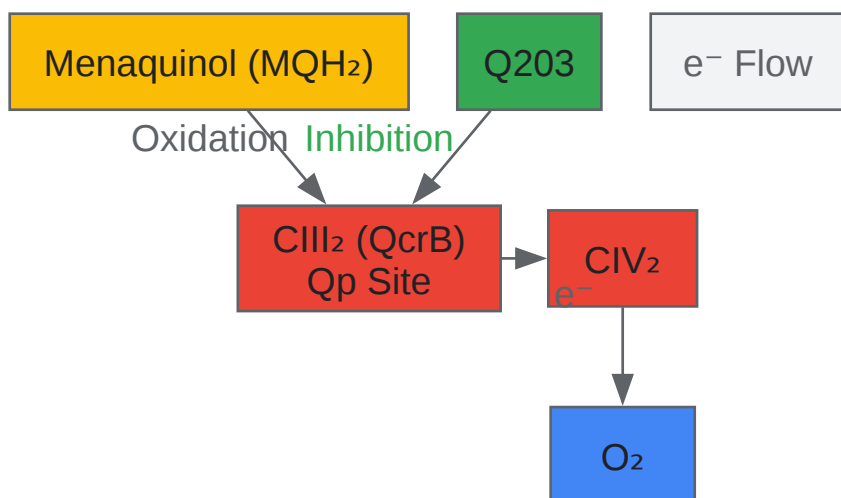
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Mechanism of Action and Structural Basis

Q203 targets the **menaquinol oxidation site (Q_P site)** of the CIII₂ (cytochrome *bc*₁) component within the CIII₂CIV₂ supercomplex. Inhibition at this site prevents electron transfer and proton motive force generation, halting ATP synthesis [1].

- **Binding Site and Key Interactions:** Cryo-EM structures reveal that the **imidazopyridine moiety and A-benzene ring** of Q203 form most protein-inhibitor contacts within the QcrB subunit of CIII₂, preventing menaquinol binding in two distinct modes [1].
- **Resistance Mutations:** Mutations in the *qcrB* gene (e.g., T313I and T313A) confer resistance to Q203, further validating Cytochrome *bc*₁ as its primary target [1].

The diagram below illustrates the electron transport chain and Q203 inhibition mechanism.



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Q203 inhibits menaquinol oxidation at the CIII₂ Qp site, blocking electron transfer to CIV₂ and oxygen reduction [1].

Quantitative Inhibitory Activity Data

The tables below summarize key quantitative data for Q203 and its analogue JNJ-2901, including **inhibitory concentrations (IC₅₀, MIC)** and **in vivo efficacy**.

Table 1: In Vitro Inhibitory Activity of Q203 and JNJ-2901 [1] [2]

Measurement	Organism/System	Inhibitor	Value	Notes / Context
MIC ₅₀	<i>M. tuberculosis</i> H37Rv- Δ cydAB	JNJ- 2901	2.5 ± 0.1 nM	Cytochrome <i>bd</i> knockout strain [2]
MIC ₅₀	<i>M. tuberculosis</i> H37Rv- Δ cydAB	Q203	2.0 ± 0.1 nM	Cytochrome <i>bd</i> knockout strain [2]
IC ₅₀ (O ₂ Consumption)	<i>M. smegmatis</i> membranes	Q203	~20 nM	Inhibition of electron transfer [1] [2]

Measurement	Organism/System	Inhibitor	Value	Notes / Context
IC ₅₀ (O ₂ Consumption)	<i>M. smegmatis</i> membranes	JNJ-2901	89 ± 54 nM	Wild-type strain [2]
IC ₅₀ (O ₂ Consumption)	<i>M. smegmatis</i> Δ <i>cydAB</i> membranes	JNJ-2901	60 ± 26 nM	Cytochrome <i>bd</i> knockout strain [2]

Table 2: In Vivo Efficacy and Enzymatic Inhibition [2]

Parameter	Organism/System	Inhibitor	Result	Notes / Context
In Vivo Efficacy (Acute)	Mouse model (<i>M. tuberculosis</i> H37Rv-Δ <i>cydAB</i>)	JNJ-2901	3.6-log CFU reduction	10 mg/kg dose, 2-week treatment [2]
In Vivo Efficacy (Chronic)	Mouse model (<i>M. tuberculosis</i> H37Rv-Δ <i>cydAB</i>)	JNJ-2901	4.0-log CFU reduction	10 mg/kg dose, 8-week treatment [2]
Enzymatic Inhibition	Purified <i>M. smegmatis</i> CIII ₂ CIV ₂	Q203	Nanomolar range	Inhibition of MQH ₂ :O ₂ oxidoreductase activity [1]

Key Experimental Protocols and Assays

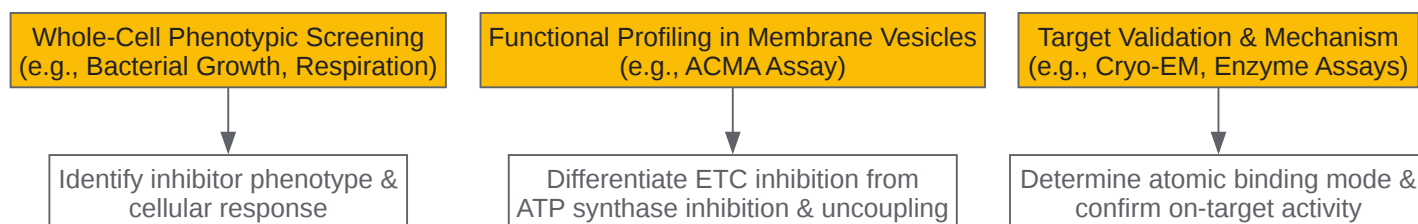
Several key methodologies are used to study Q203 inhibition, ranging from whole-cell assays to functional studies on isolated components.

Table 3: Summary of Key Experimental Assays

Assay Type	Principle	Key Readout	Application with Q203
Whole-Cell Respiration [3]	Extracellular flux technology measures oxygen consumption	OCR, ECAR	Showed Q203 increases Mtb respiration as cells re-

Assay Type	Principle	Key Readout	Application with Q203
	rate (OCR) and extracellular acidification rate (ECAR) in real-time.		route electron flow via cytochrome <i>bd</i> [3].
Membrane Vesicle Acidification [4]	Fluorescence quenching of ACMA dye in inverted membrane vesicles (IMVs) during succinate-driven proton pumping by the ETC.	Fluorescence Quenching	Q203 (an ETC inhibitor) prevents succinate-driven acidification but not ATP-driven acidification [4].
Enzymatic Activity on Purified SC [1]	Directly measures the menaquinol: oxygen oxidoreductase activity of purified CIII ₂ CIV ₂ supercomplex.	Enzyme Activity	Confirmed Q203 inhibits the purified supercomplex at concentrations matching cellular IC ₅₀ s [1].
Cryo-EM Structural Analysis [1]	Determines high-resolution 3D structures of the CIII ₂ CIV ₂ supercomplex in apo and inhibitor-bound states.	Protein-Ligand Density	Revealed atomic details of Q203 binding pocket and mechanism of menaquinol oxidation blockade [1].

The experimental workflow for profiling oxidative phosphorylation inhibitors is summarized below.



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A workflow for profiling OXPHOS inhibitors progresses from cellular phenotyping to mechanistic studies [1] [3] [4].

Research Implications and Considerations

- **Respiratory Flexibility and Combination Therapy:** *M. tuberculosis* can reroute electrons through the alternative terminal oxidase, **cytochrome *bd***, when CIII₂CIV₂ is inhibited by Q203 [3]. This flexibility allows the bacterium to maintain respiration and ATP levels, explaining why Q203 alone causes bacteriostasis rather than rapid killing. This insight argues for combination therapy targeting multiple components of the ETC simultaneously [3].
- **Drug Development Pipeline:** The success of Q203 has validated CIII₂CIV₂ as a vulnerable drug target. Research efforts continue to develop best-in-class inhibitors, such as the Q203 analogue **JNJ-2901**, which shows promising sub-nanomolar potency and efficacy in mouse models [2].

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